Phenyl(1-phenyl-1H-benzimidazol-2-yl)methanone
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Overview
Description
Phenyl(1-phenyl-1H-benzimidazol-2-yl)methanone is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. This compound, in particular, is known for its potential therapeutic properties and is used in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl(1-phenyl-1H-benzimidazol-2-yl)methanone can be synthesized through several methods. One common method involves the condensation of o-phenylenediamine with an aromatic aldehyde under acidic conditions. Another method includes the use of N,N-dimethylformamide and sulfur to facilitate the formation of the benzimidazole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Phenyl(1-phenyl-1H-benzimidazol-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Phenyl(1-phenyl-1H-benzimidazol-2-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Phenyl(1-phenyl-1H-benzimidazol-2-yl)methanone involves its interaction with various molecular targets and pathways. It can bind to DNA grooves and exhibit DNA-cleavage properties, which is crucial for its cytotoxic activities against cancer cells . The compound’s ability to interact with enzymes and receptors also contributes to its biological effects.
Comparison with Similar Compounds
Phenyl(1-phenyl-1H-benzimidazol-2-yl)methanone can be compared with other benzimidazole derivatives:
Clemizole: An antihistaminic agent.
Omeprazole: An antiulcer medication.
Thiabendazole: An antihelmintic drug.
Metronidazole: An antibacterial and antiprotozoal agent.
These compounds share the benzimidazole core structure but differ in their functional groups and specific biological activities. This compound is unique due to its specific substitution pattern and the resulting biological properties.
Properties
CAS No. |
61495-66-7 |
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Molecular Formula |
C20H14N2O |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
phenyl-(1-phenylbenzimidazol-2-yl)methanone |
InChI |
InChI=1S/C20H14N2O/c23-19(15-9-3-1-4-10-15)20-21-17-13-7-8-14-18(17)22(20)16-11-5-2-6-12-16/h1-14H |
InChI Key |
CKNAZBOALXVEKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NC3=CC=CC=C3N2C4=CC=CC=C4 |
Origin of Product |
United States |
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